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Executive Summary & Chemical Identity

N,N-Dimethylmorpholine-2-carboxamide is a specialized heterocyclic building block used
primarily to modulate the physicochemical properties of drug candidates. Unlike its isomer N,N-
dimethylmorpholine-4-carboxamide (a urea derivative), the 2-carboxamide features an amide
moiety attached directly to the carbon framework of the morpholine ring.

This structural distinction is vital. The C2-attachment creates a chiral center, offering
stereochemical vectors for binding affinity, while the morpholine nitrogen (N4) remains free for
further functionalization (e.g., S_NAr, reductive amination) to attach the scaffold to larger
bioactive cores.
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Property Data

IUPAC Name N,N-Dimethylmorpholine-2-carboxamide

CAS Number 135072-23-0 (Base) / 1361115-06-1 (HCI Salt)
Molecular Formula C7H14N202

Molecular Weight 158.20 g/mol

C2 (Available as racemic, (R), or (S)

enantiomers)

Chiral Center

pKa (Calculated) ~8.4 (Morpholine Nitrogen)

LogP ~ -0.6 (Highly Polar/Soluble)

Structural Analysis & Pharmacological Logic
The "Solubility Handle" Hypothesis

In medicinal chemistry, this moiety is often appended to lipophilic kinase inhibitors or GPCR
ligands. The logic follows three mechanistic pillars:

» Solubilization: The tertiary amide and the morpholine ether oxygen lower logD, improving
agueous solubility without introducing ionizable groups that might hinder membrane
permeability (unlike carboxylic acids).

o Metabolic Stability: The 2-position substitution sterically hinders oxidation at the alpha-
carbon, a common metabolic soft spot in unsubstituted morpholines.

o Vector Control: The C2-amide projects the dimethyl group into a distinct solvent-exposed
region, often used to fill small hydrophobic pockets in enzyme active sites (e.g., ATR Kinase).

Stereochemical Conformation

The morpholine ring predominantly adopts a chair conformation. The 2-carboxamide
substituent prefers the equatorial position to minimize 1,3-diaxial interactions, stabilizing the
molecule.
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Stereochemical Stability Logic
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Figure 1: Conformational preference logic for C2-substituted morpholines.

Synthesis Methodologies

The synthesis of N,N-dimethylmorpholine-2-carboxamide typically proceeds via the
amidation of a protected morpholine-2-carboxylic acid. The following protocol is a self-
validating system designed for high purity and scalability.

Retrosynthetic Analysis

o Target: N,N-Dimethylmorpholine-2-carboxamide (free base or salt).
o Precursor: 4-(tert-butoxycarbonyl)morpholine-2-carboxylic acid.

» Reagents: Dimethylamine (HCI salt or THF solution), Coupling Agent (HATU/EDC).

Detailed Experimental Protocol

Step 1: Amide Coupling

o Charge: To a reaction vessel, add 4-Boc-morpholine-2-carboxylic acid (1.0 equiv) and
anhydrous DMF (10 volumes).

o Activation: Add DIPEA (3.0 equiv) followed by HATU (1.2 equiv). Stir at 0°C for 15 minutes to
form the active ester.

o Addition: Add dimethylamine hydrochloride (1.5 equiv).

e Reaction: Allow to warm to Room Temperature (RT) and stir for 4-6 hours.
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o Checkpoint: Monitor via LC-MS (ES+). Look for disappearance of acid (M-H) and
appearance of Product-Boc (M+H ~ 259).

o Workup: Dilute with EtOAc, wash with 5% LiCl (to remove DMF), saturated NaHCOs, and
brine. Dry over NazSOa4 and concentrate.

Step 2: N-Boc Deprotection

Dissolution: Dissolve the intermediate in 1,4-Dioxane (5 volumes).
e Acidolysis: Add 4M HCI in Dioxane (5-10 equiv) dropwise at 0°C.
e Precipitation: Stir at RT for 2 hours. The product often precipitates as the hydrochloride salt.

« |solation: Filter the solid or concentrate to dryness. Triturate with diethyl ether to remove
residual HCI/byproducts.

o Validation: *H NMR should show loss of the tert-butyl singlet (~1.4 ppm) and retention of
the dimethyl amide singlets (~2.9 and 3.0 ppm, rotamers).
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Figure 2: Step-wise synthesis pathway from commercial building blocks.

Applications in Drug Discovery
Case Study: ATR Kinase Inhibitors

In the development of Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors, the N,N-
dimethylmorpholine-2-carboxamide motif is used to optimize the solvent front interactions.

¢ Mechanism: The morpholine nitrogen is arylated (via S_NAr) to a pyrazine or pyrimidine
core.

* Role: The 2-carboxamide group extends into the solvent, improving the molecule's Lipophilic
Ligand Efficiency (LLE) and solubility, which is critical for oral bioavailability in oncology
drugs.
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» Reference:Vertex Pharmaceuticals & Merck KGaA patents on ATR inhibitors. [1]

Case Study: Antibacterial DNA Polymerase Inhibitors

The scaffold appears in inhibitors of Gram-positive specific DNA Polymerase IIIC.

e Role: The scaffold mimics the proline-rich regions of natural substrates or provides a rigid
linker that orients the "warhead" into the active site.

 Significance: The dimethyl amide acts as a hydrogen bond acceptor, interacting with specific
residues in the polymerase cleft. [2]

Analytical Profiling

To ensure scientific integrity, the identity of the compound must be validated using the following
diagnostic signals.

*H NMR Diagnostics (DMSO-de)

Proton Chemical Shift (0 o .
. Multiplicity Interpretation
Environment ppm)
. i Methyl group 1
Amide N-Me (A) 2.85 Singlet )
(Rotameric)
) ) Methyl group 2
Amide N-Me (B) 3.05 Singlet )
(Rotameric)
) ) Deshielded by
H2 (Chiral Center) 4.20 - 4.40 DD or Multiplet
carbonyl
) ) Ammonium proton (if
Morpholine NH 9.20-9.50 Broad Singlet
HCI salt)
) Ring methylene
H3, H5, H6 2.90-3.90 Multiplets

protons

HPLC Method (Standard Gradient)

e Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5 um).
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Mobile Phase A: Water + 0.1% Formic Acid (or TFA).
Mobile Phase B: Acetonitrile.
Gradient: 5% B to 95% B over 5 minutes.

Detection: UV 210 nm (Amide bond absorption). Note: The compound has weak UV
absorbance; ELSD or MS detection is recommended for quantitation.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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